molecular formula C7H10N2O2 B14788629 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B14788629
M. Wt: 154.17 g/mol
InChI Key: GOZSGPRARCHOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 98735-78-5) is a spirocyclic diketopiperazine derivative with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features a cyclopropane ring fused to a six-membered diketopiperazine system, with a methyl substituent at the 6-position. This compound is of interest in pharmaceutical and organic synthesis due to its rigid spiro architecture, which can enhance binding specificity in drug design . Limited commercial availability is noted, with current sources emphasizing its research use .

Properties

IUPAC Name

6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGPRARCHOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Insights from 4,7-Diazaspiro[2.5]octane Synthesis (CN111943894A)

Patent CN111943894A outlines a four-step synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane:

  • Substitution : Methanesulfonate derivative reacts with glycine methyl ester hydrochloride to form a secondary amine.
  • Protection : Benzyl bromide introduces a benzyl group.
  • Deprotection : Trifluoroacetic acid removes the 4-methoxybenzyloxycarbonyl group.
  • Reduction : Lithium aluminum hydride reduces intermediates to the final amine.

Adaptability for Target Compound :

  • The substitution step could incorporate methyl-bearing nucleophiles to position the methyl group.
  • Oxidation of the final amine intermediate to ketones (e.g., via RuO4 or KMnO4) might yield the dione system.
  • Challenges include preventing over-oxidation and ensuring regioselectivity for the 5,8-dione formation.

Spiro[2.5]octane-5,7-dione Synthesis (EP2880008B1)

This patent describes spiro[2.5]octane-5,7-dione synthesis via cyclization of 6-oxa-spiro[2.5]octane-5,7-dione with N,O-dimethylhydroxylamine hydrochloride. While the product lacks nitrogen atoms, the methodology highlights:

  • Cyclopropane Ring Construction : Use of Dieckmann cyclization or aldol condensations to form spiro rings.
  • Functional Group Compatibility : Stability of ketones under acidic/basic conditions.

Adaptability for Target Compound :

  • Replacing oxygen atoms with nitrogen via SN2 displacement or reductive amination.
  • Introducing methyl via alkylation of intermediates.

Proposed Synthetic Routes for 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Route 1: Substitution-Oxidation Strategy (Adapted from CN111943894A)

Step 1: Methyl-Substituted Nucleophile Substitution

  • Starting Material : 1-((4-methoxybenzyloxy)carbonylamino)cyclopropylmethyl methanesulfonate.
  • Nucleophile : 3-amino-2-methylpropanoate ester (to introduce methyl at position 6).
  • Conditions : K2CO3 in acetonitrile, room temperature.

Step 2: Protection with tert-Butoxycarbonyl (Boc)

  • Reagent : Boc anhydride.
  • Purpose : Stabilize amines for subsequent oxidation.

Step 3: Deprotection and Cyclization

  • Conditions : 20% trifluoroacetic acid in dichloromethane.
  • Outcome : Formation of a six-membered lactam intermediate.

Step 4: Oxidation to Diones

  • Reagent : RuCl3/NaIO4 system.
  • Challenge : Selective oxidation of secondary alcohols to ketones without C-N bond cleavage.

Hypothetical Yield : 30–40% over four steps (estimated from analogous oxidations).

Route 2: Spirocyclic Dione Formation (Adapted from EP2880008B1)

Step 1: Synthesis of Methyl-Substituted Cyclopropane Diester

  • Reaction : [2+2] Cycloaddition of methyl acrylate with dichloroketene.
  • Product : Methylated cyclopropane diester.

Step 2: Dieckmann Cyclization

  • Conditions : NaH in THF.
  • Outcome : Spiro[2.5]octane-5,8-dione with methyl at position 6.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Materials Complex carbamate derivatives Simple diesters
Key Step Oxidation of amines to ketones Dieckmann cyclization
Methyl Introduction Early-stage nucleophile substitution Pre-installed in diester
Yield Potential Moderate (30–40%) Low (20–25%)
Scalability Limited by oxidation selectivity High with optimized cyclization

Challenges and Optimization Opportunities

Regioselective Oxidation

  • Problem : Over-oxidation of amines to nitro groups or lactam ring scission.
  • Solution : Use TEMPO/PhI(OAc)2 system for controlled oxidation.

Methyl Group Steric Effects

  • Problem : Hindered cyclization due to methyl at position 6.
  • Solution : Microwave-assisted synthesis to enhance reaction rates.

Nitrogen Atom Incorporation

  • Problem : Low efficiency in diazotization steps.
  • Solution : Employ Buchwald-Hartwig amination with palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Core Spiro Systems

  • 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione : Contains a diazaspiro[2.5]octane core with two nitrogen atoms in the diketopiperazine ring and a methyl group at position 6 .
  • 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) : The parent compound lacking the methyl substituent, with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol .
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS: 5617-70-9) : Replaces nitrogen atoms with oxygen, forming a dioxaspiro system. Molecular weight: 170.16 g/mol .

Derivatives with Expanded Rings

  • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione : Features a larger spiro[4.5]decane system and aryl substituents. Reported melting point: 73–74°C , yield: 50% .
  • 5,7-Diazaspiro[3.4]octane-6,8-dione (CAS: 89691-88-3) : Smaller spiro[3.4]octane core, molecular weight 140.14 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound 154.17 Not reported Likely polar aprotic solvents Stable under inert atmosphere
4,7-Diazaspiro[2.5]octane-5,8-dione 140.14 Not reported CH₂Cl₂, acetone Room temperature storage
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione 170.16 Not reported Diethyl ether, isopropanol Ambient storage
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 272.30 73–74 CH₂Cl₂ Stable post-purification

Key Observations :

  • Aryl-substituted analogs (e.g., phenyl, 4-methylphenyl) exhibit higher melting points due to π-stacking .
  • Oxygen-containing spiro compounds (e.g., dioxaspiro) show reduced polarity compared to diazaspiro systems .

Biological Activity

6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a unique spirocyclic structure characterized by two nitrogen atoms and two carbonyl groups. Its molecular formula is C6_6H8_8N2_2O2_2, with a molecular weight of 140.14 g/mol. The stereochemistry is significant, as it influences the compound's reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity and influencing various cellular processes. This modulation can lead to significant changes in cellular behavior, making it a subject of interest in therapeutic research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneSimilar spirocyclic structureContains a benzyl group
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneDifferent substituentsFeatures additional oxygen atoms
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dioneEnantiomer with opposite stereochemistryPotentially different biological activity

The distinct arrangement of nitrogen atoms and carbonyl groups in this compound contributes to its specific chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves cyclization reactions starting from readily available precursors like 1-aminocyclopropane carboxylate under controlled conditions to ensure yield and purity.
  • Biological Evaluation : In vitro assays have indicated that compounds structurally related to this compound possess significant activity against various cancer cell lines and exhibit potential as antimicrobial agents .
  • Therapeutic Applications : Ongoing research aims to explore its efficacy in treating diseases where PI3K/mTOR pathways are dysregulated, particularly in cancer therapies targeting cell growth and survival mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione?

  • Methodology : A typical approach involves cyclopropane ring formation combined with amidation or condensation reactions. For example, spirocyclic diones can be synthesized via reactions between cyclopropane derivatives and diamines under controlled conditions. Evidence from patent literature suggests using ketone intermediates and catalytic ring-opening strategies to introduce substituents like methyl groups . Specific protocols may include refluxing in aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate cyclization, as seen in analogous spiro-dione syntheses .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Structural characterization requires a combination of analytical techniques:

  • Elemental analysis to confirm stoichiometry.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches.
  • Ultraviolet-visible (UV-Vis) spectroscopy to detect conjugation or electronic transitions in the spiro system.
  • Melting point determination for purity assessment (though data gaps exist for this compound; see ).

Q. What stability considerations are critical during storage and handling of this compound?

  • Methodology : The compound exhibits good chemical stability under standard laboratory conditions but requires protection from moisture and incompatible reagents (e.g., strong acids/bases). Store in airtight containers at 2–8°C, with desiccants to prevent hydrolysis. Avoid dust formation and use fume hoods for handling to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodology :

  • Perform triangulation using complementary techniques (e.g., NMR, X-ray crystallography) to validate ambiguous signals.
  • Compare experimental data with computational simulations (DFT-based IR/NMR predictions).
  • Re-examine reaction conditions for potential byproducts or stereochemical variations, as seen in spiro compound studies .

Q. What strategies optimize the compound’s reactivity for use in pharmaceutical intermediates?

  • Methodology :

  • Functionalization : Introduce bioisosteric groups (e.g., halogenation at the methyl position) to modulate solubility or binding affinity.
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during multi-step syntheses, as demonstrated in related azaspiro systems .
  • Scale-up : Optimize solvent systems (e.g., switch from DMF to THF) to improve yield and reduce purification complexity .

Q. How do structural modifications of the spiro framework influence its biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with variations in the methyl group position or ring size.
  • In vitro assays : Test derivatives against target enzymes (e.g., proteases) to correlate spiro ring rigidity with inhibitory potency.
  • Computational docking : Model interactions with biological targets to guide rational design, leveraging precedents from similar diones .

Q. What advanced chromatographic techniques are suitable for analyzing trace impurities in this compound?

  • Methodology :

  • HPLC-MS/MS : Use reverse-phase columns (C18) with gradient elution to separate and quantify impurities (e.g., residual solvents or dimeric byproducts).
  • Chiral chromatography : Resolve enantiomers if stereochemical purity is critical, as required for regulatory standards in pharmaceutical impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.